Chloro(diethylamino)dimethylsilane
Overview
Description
Chloro(diethylamino)dimethylsilane is an organosilicon compound with the molecular formula (H₃C)₂Si(Cl)N(CH₂CH₃)₂. It is a colorless liquid that is used as a reagent in organic synthesis. The compound is known for its reactivity due to the presence of both a chloro group and a diethylamino group attached to the silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(diethylamino)dimethylsilane can be synthesized through the reaction of dimethylchlorosilane with diethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane. The general reaction is as follows:
(H3C)2SiCl2+HN(CH2CH3)2→(H3C)2Si(Cl)N(CH2CH3)2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that allow for precise control of temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Chloro(diethylamino)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as alkoxides or amines.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: It can react with silanols to form siloxane bonds, which are important in the formation of polysiloxanes.
Common Reagents and Conditions
Nucleophiles: Alkoxides, amines, and other nucleophiles can react with the chloro group.
Solvents: Reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids are used to facilitate the reactions.
Major Products Formed
Siloxanes: Formed through condensation reactions.
Aminosilanes: Formed through substitution reactions with amines.
Silanols: Formed through hydrolysis.
Scientific Research Applications
Chloro(diethylamino)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of silicon-based drug delivery systems.
Industry: Important in the production of silicone-based materials and coatings.
Mechanism of Action
The reactivity of chloro(diethylamino)dimethylsilane is primarily due to the presence of the chloro and diethylamino groups. The chloro group is highly reactive towards nucleophiles, making it useful in substitution reactions. The diethylamino group can act as a leaving group or participate in further chemical modifications. The silicon atom serves as a central point for these reactions, facilitating the formation of various organosilicon compounds.
Comparison with Similar Compounds
Similar Compounds
Chlorodimethylphenylsilane: Similar in structure but with a phenyl group instead of a diethylamino group.
Chlorotrimethylsilane: Contains three methyl groups instead of diethylamino and dimethyl groups.
Dimethyldichlorosilane: Has two chloro groups instead of one chloro and one diethylamino group.
Uniqueness
Chloro(diethylamino)dimethylsilane is unique due to the presence of both a chloro and a diethylamino group, which provides it with distinct reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical transformations compared to similar compounds.
Properties
IUPAC Name |
N-[chloro(dimethyl)silyl]-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16ClNSi/c1-5-8(6-2)9(3,4)7/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIROUBWXASUXCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454947 | |
Record name | Chloro(diethylamino)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6026-02-4 | |
Record name | Chloro(diethylamino)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(diethylamino)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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